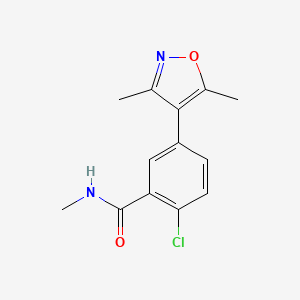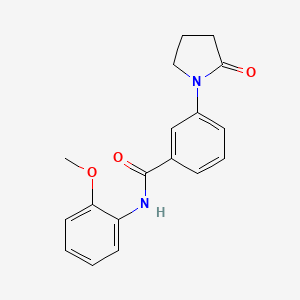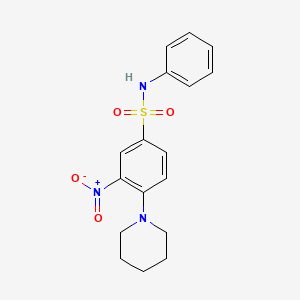![molecular formula C17H17NO3 B4933242 (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B4933242.png)
(2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-[(2,4-Dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system with a phenyl group and a dimethoxyphenyl group connected through an enone linkage. The presence of the dimethoxy groups enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one typically involves the condensation of 2,4-dimethoxyaniline with benzaldehyde under basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes an aldol condensation to yield the final product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and ethanol or methanol as the solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the enone linkage can yield the corresponding saturated ketone.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated ketone.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
相似化合物的比较
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- Dichloroaniline derivatives
Comparison: Compared to similar compounds, (2E)-3-[(2,4-dimethoxyphenyl)amino]-1-phenylprop-2-en-1-one is unique due to its enone linkage and the presence of two methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities. The enone linkage allows for conjugation, which can enhance its interaction with biological targets, while the methoxy groups can influence its solubility and overall chemical behavior.
属性
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-8-9-15(17(12-14)21-2)18-11-10-16(19)13-6-4-3-5-7-13/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGEKBGTGCCCZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methoxy-N-[2-(pyridin-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B4933164.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4933188.png)
![N~1~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOBUTYL-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4933189.png)



![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![1-[3-(2,3-dimethylphenoxy)propyl]imidazole](/img/structure/B4933250.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4933264.png)
